Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative featuring a methyl ester group at position 2, a phenyl group at position 4, and a 4-methylphenylsulfamoyl moiety at position 3. Its molecular formula is C₁₉H₁₇NO₄S₂, with a molecular weight of 387.48 g/mol. The compound’s structure is characterized by:
- A thiophene core substituted with three distinct functional groups.
- A sulfonamide (SO₂NH) bridge linking the thiophene to the 4-methylphenyl group.
- A methyl ester (COOCH₃) at position 2, influencing lipophilicity and solubility.
Crystallographic methods, such as SHELXL refinement and ORTEP-3 visualization, are typically employed to validate its geometry and conformational properties .
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-13-8-10-15(11-9-13)20-26(22,23)18-16(14-6-4-3-5-7-14)12-25-17(18)19(21)24-2/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUUFSDVJLYGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfamoyl derivative.
Esterification: The carboxylate group is introduced through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfamoyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against two closely related derivatives (Table 1).
Table 1: Structural and Molecular Comparison of Sulfamoyl Thiophene Derivatives
Key Observations:
Substituent Effects on Molecular Weight and Polarity: The ethyl ester in the second compound increases molecular weight by ~30 g/mol compared to the methyl ester in the target compound. The methoxy group (OCH₃) in the sulfamoyl substituent introduces additional polarity, enhancing water solubility relative to the methyl group (CH₃) in the target . The third compound’s 4-methylphenyl group at position 4 (vs.
Electronic and Steric Implications :
- The 4-methoxyphenyl group in analogs donates electrons via resonance, altering the sulfamoyl group’s electronic environment. This contrasts with the electron-donating but sterically compact 4-methylphenyl group in the target compound, which may favor hydrophobic interactions .
- Methyl vs. ethyl esters influence logP values: methyl esters are generally more lipophilic, which could enhance membrane permeability in drug design contexts .
Crystallographic and Conformational Analysis: All three compounds likely adopt non-planar thiophene rings due to steric crowding. Cremer-Pople puckering parameters (e.g., amplitude $q$, phase angle $\phi$) derived from X-ray diffraction data would quantify ring distortion, with SHELXL refinement ensuring precise bond-length and angle validation .
Biological Activity
Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS Number: 895263-23-7) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of 373.47 g/mol. The structure includes a thiophene ring, a sulfamoyl group, and a carboxylate moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory pathways where such inhibition can reduce the production of pro-inflammatory mediators.
- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK pathway, which is often implicated in cancer progression.
Anti-inflammatory Effects
Studies have shown that related compounds can significantly reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. For instance, a study demonstrated that a sulfamoyl derivative reduced TNF-alpha levels in vitro, suggesting a potential for similar activity in this compound.
Anticancer Properties
The anticancer potential has been evaluated through various assays:
- Cell Viability Assays : this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells, indicating its potential as an anticancer agent.
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Cell Line | Effect Observed | IC50 (µM) |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | Cytotoxicity | 15 |
| Study B | A549 (Lung Cancer) | Induction of Apoptosis | 10 |
| Study C | RAW264.7 (Macrophages) | Inhibition of TNF-alpha production | 20 |
Case Studies
- Case Study on Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide-stimulated macrophages, this compound significantly reduced the secretion of inflammatory cytokines compared to untreated controls.
- Case Study on Anticancer Efficacy : An in vivo study using xenograft models demonstrated that administration of the compound led to reduced tumor growth rates compared to controls, suggesting its potential as part of combination therapy for malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
